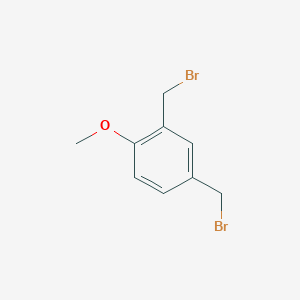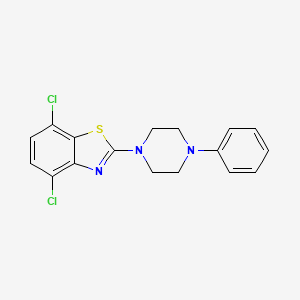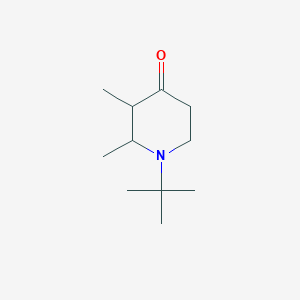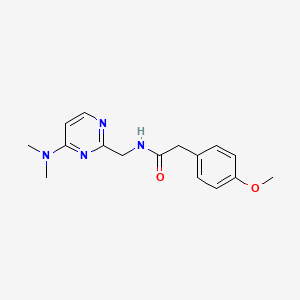
Benzene, 2,4-bis(bromomethyl)-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzene, 2,4-bis(bromomethyl)-1-methoxy- is a useful research compound. Its molecular formula is C9H10Br2O and its molecular weight is 293.986. The purity is usually 95%.
BenchChem offers high-quality Benzene, 2,4-bis(bromomethyl)-1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2,4-bis(bromomethyl)-1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymeric Materials Development
One prominent application is in the synthesis of poly(ether)s with pendant ester groups through polyaddition reactions. Nishikubo et al. (2004) explored the polyadditions of bis(oxetane)s with active bis(esters) to obtain polyethers with pendant ester groups. These polymers, found to be soluble in common organic solvents, highlight the utility of benzene derivatives in creating materials with specific solubility characteristics (Nishikubo, Kudo, Sasaki, Kuwamura, & Imataki, 2004).
Organic Synthesis and Catalysis
In the realm of organic synthesis, Cianga and Yagcı (2002) used 1,4-Dibromo-2,5-bis(bromomethyl)benzene as an initiator in atom transfer radical polymerization of styrene. This study underscores the role of benzene derivatives in facilitating polymerization processes, leading to the creation of polymers with high solubility in organic solvents (Cianga & Yagcı, 2002).
Electrochemical Synthesis
Habibi, Pakravan, and Nematollahi (2014) demonstrated the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of hydroquinone, leading to a paired green electro-synthesis. This process emphasizes the potential of benzene derivatives in green chemistry applications, providing a pathway to high-yield, selective, and pure products with low waste (Habibi, Pakravan, & Nematollahi, 2014).
Material Science and Functional Materials
Moreover, Singh and Kumar (2007) explored the synthesis and photophysical behavior of thia-aza macrocycles with a 9-anthracenylmethyl moiety as a fluorescent appendage. This work illustrates the application of benzene derivatives in creating fluorescent materials for potential sensing and imaging applications (Singh & Kumar, 2007).
Molecular Electronics and Photonics
Lastly, the synthesis of polyphenylene graft copolymers by Cianga, Hepuzer, and Yagcı (2002) showcases the incorporation of benzene derivatives in the development of materials with specific electronic and optical properties. These materials are of interest for applications in electronic devices and photonics (Cianga, Hepuzer, & Yagcı, 2002).
Properties
IUPAC Name |
2,4-bis(bromomethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQSNCKYBZZMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 4-[2-(2-{[(4-METHOXY-4-OXOBUTYL)CARBAMOYL]METHOXY}PHENOXY)ACETAMIDO]BUTANOATE](/img/structure/B2804285.png)
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2804286.png)
![1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2804289.png)

![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)

![2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2804295.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2804296.png)




![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2804305.png)

